molecular formula C28H48N2O14 B608820 Mal-amido-PEG9-acid CAS No. 2112731-43-6

Mal-amido-PEG9-acid

Cat. No.: B608820
CAS No.: 2112731-43-6
M. Wt: 636.69
InChI Key: XOHZWIACQTZJNF-UHFFFAOYSA-N
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Description

Mal-amido-PEG9-acid is a polyethylene glycol (PEG) derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Mechanism of Action

Target of Action

Mal-amido-PEG9-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound, as a linker in PROTACs, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This connection enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The maleimide group in this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially enhance the bioavailability of the compound. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Result of Action

The result of the action of this compound is the selective degradation of target proteins within cells . This is achieved by exploiting the ubiquitin-proteasome system . The degradation of these proteins can have various molecular and cellular effects, depending on the specific target protein involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reaction of the maleimide group with a thiol group . Additionally, the presence of primary amine groups and activators is necessary for the reaction of the terminal carboxylic acid . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG9-acid is synthesized by reacting a PEG derivative with a maleimide group and a terminal carboxylic acid. The reaction typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as chromatography to remove impurities and unreacted starting materials .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG9-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, which allows for versatile bioconjugation through both thiol-maleimide chemistry and amide bond formation. This dual functionality makes it a valuable tool in various scientific research and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZWIACQTZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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